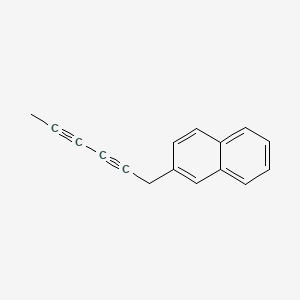
2-hexa-2,4-diynylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hexa-2,4-diynylnaphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a naphthalene ring substituted with a 2,4-hexadiynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-hexa-2,4-diynylnaphthalene typically involves the coupling of a naphthalene derivative with a 2,4-hexadiynyl group. One common method is the nickel-catalyzed coupling of aryl O-carbamates with Grignard reagents . This reaction is carried out under an inert atmosphere, such as nitrogen, and involves the use of a nickel catalyst and anhydrous solvents.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.
Análisis De Reacciones Químicas
Types of Reactions
2-hexa-2,4-diynylnaphthalene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds in the 2,4-hexadiynyl group to double or single bonds.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce partially or fully hydrogenated derivatives.
Aplicaciones Científicas De Investigación
2-hexa-2,4-diynylnaphthalene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-hexa-2,4-diynylnaphthalene involves its interaction with molecular targets and pathways within biological systems. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of biological pathways, such as enzyme inhibition or activation .
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthol:
Naphthalene-2-acetic acid: A synthetic plant hormone used in agriculture.
Naphthalene diimides: Compounds used in material and supramolecular science.
Uniqueness
2-hexa-2,4-diynylnaphthalene is unique due to the presence of the 2,4-hexadiynyl group, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
172923-89-6 |
|---|---|
Fórmula molecular |
C16H12 |
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
2-hexa-2,4-diynylnaphthalene |
InChI |
InChI=1S/C16H12/c1-2-3-4-5-8-14-11-12-15-9-6-7-10-16(15)13-14/h6-7,9-13H,8H2,1H3 |
Clave InChI |
SRYARTHJKAESGC-UHFFFAOYSA-N |
SMILES |
CC#CC#CCC1=CC2=CC=CC=C2C=C1 |
SMILES canónico |
CC#CC#CCC1=CC2=CC=CC=C2C=C1 |
Sinónimos |
1-(2'-naphthyl)hexa-2,4-diyne santolindiacetylene |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















